molecular formula C10H10ClF2NO B2743020 3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine CAS No. 1355066-35-1

3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine

Cat. No. B2743020
CAS RN: 1355066-35-1
M. Wt: 233.64
InChI Key: ONKGILDBIWHCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine is a versatile chemical compound with diverse applications in scientific research. It is a pharmaceutical raw material and is also used in medicine . The molecular formula is C10H10ClF2NO .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine consists of a pyridine ring with a methoxy group and a 3,3-difluorocyclobutyl group attached. The average mass of the molecule is 233.642 Da, and the monoisotopic mass is 233.041901 Da .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides. 3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine serves as a valuable boron reagent in SM coupling reactions. Its mild reaction conditions, functional group tolerance, and environmental compatibility contribute to its widespread use .

Fungicidal Activity

The trifluoromethyl-substituted pyridine derivative, which includes 3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine , has demonstrated higher fungicidal activity compared to chlorine and other derivatives. This property makes it relevant in agricultural and pharmaceutical research .

Crystal Structure and DFT Calculations

Researchers have investigated the crystal structure of 3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine . Additionally, density functional theory (DFT) calculations have been employed to understand its structural aspects, including intermolecular interactions .

Application in Fluazinam Synthesis

3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine: serves as a building block in the synthesis of fluazinam, an important fungicide. Its unique structure contributes to the efficacy of fluazinam in crop protection .

Catalytic Protodeboronation

In the realm of organic synthesis, protodeboronation reactions play a crucial role. Researchers have utilized 3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine as a boron ate complex precursor in catalytic protodeboronation reactions. These reactions enable the formation of complex molecules with good diastereoselectivity .

Dead Time Determination in Chromatography

In analytical chemistry, the baseline perturbation resulting from the injection of the mobile phase is used as the dead time (t0)3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine has been employed in studies related to chromatographic analysis .

Mechanism of Action

The mechanism of action of 3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine is not specified in the search results. As a pharmaceutical raw material, its mechanism of action would depend on the specific drug it is used to produce .

properties

IUPAC Name

3-chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF2NO/c11-8-2-1-3-14-9(8)15-6-7-4-10(12,13)5-7/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKGILDBIWHCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine

Synthesis routes and methods

Procedure details

Sodium hydride (60% dispersion in mineral oil, 1.017 g, 70.6 mmol) was suspended in THF (30.0 mL) and the reaction was cooled to 0° C. under nitrogen with an ice bath. (3,3-Difluorocyclobutyl)methanol (Preparation 36, 2.95 g, 24.2 mmol) in THF (30 mL) was added dropwise to the mixture maintaining the temperature at 0° C. After stirring for 30 minutes, 2,3-dichloropyridine (3.25 g, 22.0 mmol) was added and the suspension was heated to reflux for 16 hours. An aqueous solution of HCl (1 M, 20 mL) was added and the reaction was extracted with EtOAc (2×100 mL). The combined organics were then dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by silica gel chromatography (Biotage®, gradient of 0-50% EtOAc in heptane,) to afford the title compound (4.82 g, 85%).
Quantity
1.017 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
3.25 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
85%

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